(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol
Overview
Description
L 653328 is an ocular hypotensive agent with modest beta-receptor blocking activity. This compound is primarily used to reduce intraocular pressure in conditions such as glaucoma .
Preparation Methods
L 653328 is synthesized by esterifying L 652698 with acetic acid. The reaction involves the use of a suitable catalyst and is carried out under controlled conditions to ensure the formation of the desired acetate ester . The industrial production of L 653328 follows similar synthetic routes, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
L 653328 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L 653328 has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is used to investigate the effects of beta-receptor blocking agents on cellular processes.
Medicine: L 653328 is primarily used in the treatment of glaucoma to reduce intraocular pressure.
Mechanism of Action
L 653328 exerts its effects by blocking beta-receptors, which are involved in the regulation of intraocular pressure. The compound penetrates the eye as its prodrug acetate ester, L 652698, which is then hydrolyzed to the active form . The active form binds to beta-receptors in the eye, reducing the production of aqueous humor and thereby lowering intraocular pressure .
Comparison with Similar Compounds
L 653328 is compared with other beta-receptor blocking agents such as timolol and betaxolol. Unlike timolol, which has high affinity for beta-receptors, L 653328 has a modest affinity, resulting in reduced extraocular beta-adrenoceptor blockade . This makes L 653328 a safer option for patients with conditions that may be exacerbated by systemic beta-receptor blockade .
Similar compounds include:
Timolol: A non-selective beta-receptor blocker used to treat glaucoma.
Betaxolol: A selective beta1-receptor blocker with ocular hypotensive properties.
L 653328’s unique property is its reduced propensity for extraocular beta-adrenoceptor blockade, making it a safer alternative for certain patient populations .
Properties
IUPAC Name |
2-[4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-13(19)21-10-9-14-5-7-16(8-6-14)22-12-15(20)11-18-17(2,3)4/h5-8,15,18,20H,9-12H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAYHFMJDLPBGB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC[C@H](CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921774 | |
Record name | 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115609-61-5 | |
Record name | L 653328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115609615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-653328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TET8Z0SGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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